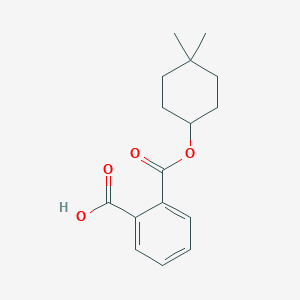

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

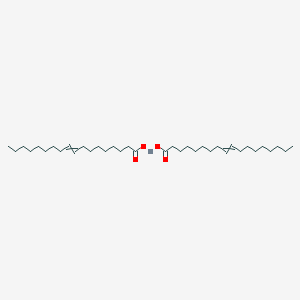

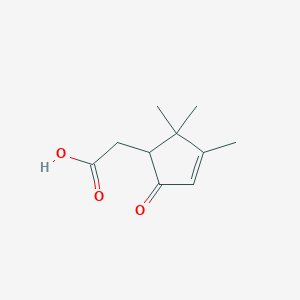

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester, commonly known as dimethylhexyl phthalate (DMHP), is a chemical compound that belongs to the class of phthalate esters. It is a colorless, oily liquid with a faint odor and is widely used in various industrial applications, including as a plasticizer in the production of polyvinyl chloride (PVC) products, such as vinyl flooring, wire and cable insulation, and medical devices.

Mechanism Of Action

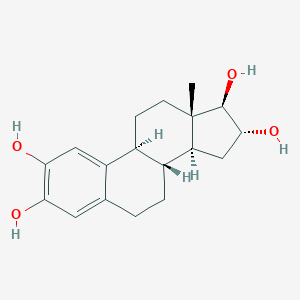

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is not fully understood, but it is believed to act as an endocrine disruptor by interfering with the normal functioning of hormones, particularly estrogen. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.

Biochemical And Physiological Effects

Studies have shown that exposure to 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester can have a range of biochemical and physiological effects, including reproductive toxicity, developmental toxicity, and neurotoxicity. It has also been linked to adverse effects on the liver, kidney, and immune system.

Advantages And Limitations For Lab Experiments

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has several advantages as a laboratory reagent, including its high purity, stability, and low toxicity. However, its use is limited by its potential to interfere with biological assays and its potential to cause false positives in certain analytical techniques.

Future Directions

There are several areas of future research that could potentially advance our understanding of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and its effects on human health and the environment. These include:

1. Further investigation into the mechanisms of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and its effects on gene expression and cellular signaling pathways.

2. Development of more sensitive and specific analytical methods for the detection and quantification of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester in environmental and biological samples.

3. Evaluation of the potential health effects of exposure to 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester in vulnerable populations, such as infants and pregnant women.

4. Development of alternative plasticizers and solvents that are less toxic and more environmentally friendly than 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester and other phthalate esters.

In conclusion, 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is a widely used phthalate ester that has been extensively studied for its potential effects on human health and the environment. While it has several advantages as a laboratory reagent, its use is limited by its potential to interfere with biological assays and its potential to cause false positives in certain analytical techniques. Further research is needed to fully understand its mechanisms of action and potential health effects, and to develop safer and more environmentally friendly alternatives.

Synthesis Methods

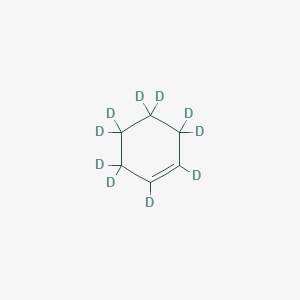

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is synthesized through the esterification of phthalic anhydride with dimethylcyclohexanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place under reflux conditions and the resulting product is purified through a series of distillation and washing steps.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has been extensively studied for its potential use in various scientific research applications, including as a solvent, plasticizer, and surfactant. It is also used as a reference standard in analytical chemistry for the detection and quantification of phthalate esters in environmental and biological samples.

properties

CAS RN |

1322-94-7 |

|---|---|

Product Name |

1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester |

Molecular Formula |

C16H20O4 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

2-(4,4-dimethylcyclohexyl)oxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H20O4/c1-16(2)9-7-11(8-10-16)20-15(19)13-6-4-3-5-12(13)14(17)18/h3-6,11H,7-10H2,1-2H3,(H,17,18) |

InChI Key |

GPIZVEQCOQOIPD-UHFFFAOYSA-N |

SMILES |

CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |

Canonical SMILES |

CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |

Other CAS RN |

1322-94-7 |

Pictograms |

Irritant |

synonyms |

(dimethylcyclohexyl) hydrogen phthalate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)

![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)